molecular formula C18H24N4O B1683193 1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol CAS No. 1229024-78-5

1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol

Cat. No. B1683193
M. Wt: 312.4 g/mol
InChI Key: GITVQUOQRHRGQQ-UHFFFAOYSA-N
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Description

The compound “1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol” is an imidazoquinoline derivative . The imidazoquinoline scaffold with C4 amino functionality and with specific substitution at N1 and C2 position is specifically recognized by TLR7 and/or TLR8 .


Synthesis Analysis

The synthesis of this compound involves the covalent attachment of small-molecule imidazoquinoline (IMDQ) TLR7/8 agonists to pH-degradable polymeric nanogels . This process drastically reduces the systemic inflammation but retains the activity to tumoral tissues and their draining lymph nodes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of functional groups. It includes an imidazoquinoline core, which is a bicyclic structure composed of an imidazole ring fused to a quinoline ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The intact nanogels trigger sufficient TLR7/8 receptor stimulation, while their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 .

Future Directions

The future directions for this compound include its potential use as a vaccine adjuvant and a cancer treatment . Its immunologically silent behavior guarantees both spatial and temporal control over immune activity and, thus, holds promise for improved clinical applications .

properties

IUPAC Name

1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITVQUOQRHRGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol
Reactant of Route 2
1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol
Reactant of Route 3
1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol
Reactant of Route 4
1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol
Reactant of Route 5
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1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol
Reactant of Route 6
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1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol

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